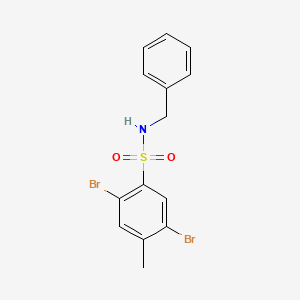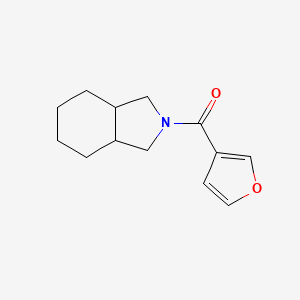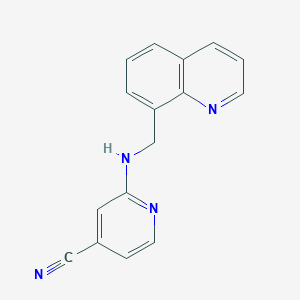![molecular formula C13H12N2O B7617686 N-[(quinolin-8-yl)methyl]prop-2-enamide](/img/structure/B7617686.png)
N-[(quinolin-8-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(quinolin-8-yl)methyl]prop-2-enamide is a compound that features a quinoline ring attached to a prop-2-enamide group. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it a valuable compound for scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-8-yl)methyl]prop-2-enamide typically involves the reaction of quinoline derivatives with prop-2-enamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide group, followed by the addition of the quinoline derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[(quinolin-8-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like acetic acid or water.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Halogens, alkylating agents in solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Aplicaciones Científicas De Investigación
N-[(quinolin-8-yl)methyl]prop-2-enamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[(quinolin-8-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinolin-8-yl derivatives: Compounds with similar structures and biological activities.
N-alkyl quinoline derivatives: Compounds with alkyl groups attached to the quinoline ring, exhibiting similar chemical reactivity and applications.
Uniqueness
N-[(quinolin-8-yl)methyl]prop-2-enamide is unique due to its specific structure, which combines the quinoline ring with a prop-2-enamide group. This unique combination enhances its potential for various applications, including its ability to interact with DNA and inhibit enzymes, making it a valuable compound for scientific research and potential therapeutic use .
Propiedades
IUPAC Name |
N-(quinolin-8-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-12(16)15-9-11-6-3-5-10-7-4-8-14-13(10)11/h2-8H,1,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQMCHFJHOZRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(1S)-1-(3-fluorophenyl)ethyl]acetamide](/img/structure/B7617610.png)
![4-[[(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]amino]cyclohexan-1-ol](/img/structure/B7617611.png)

![6-Bicyclo[3.1.0]hexanyl-(2-ethyl-6-methylmorpholin-4-yl)methanone](/img/structure/B7617630.png)

![2,2-Dimethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7617639.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7617646.png)
![6-Bicyclo[3.1.0]hexanyl-(4-but-3-ynylpiperazin-1-yl)methanone](/img/structure/B7617654.png)
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)-3-phenylpropan-1-one](/img/structure/B7617656.png)
![2-Azaspiro[4.5]decan-2-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7617660.png)
![1-Cyclopropyl-3-[(1-methylpyrazol-3-yl)amino]pyrrolidin-2-one](/img/structure/B7617670.png)


